Product packaging for (2Z)-3-amino-1-phenylbut-2-en-1-one(Cat. No.:CAS No. 1128-85-4)

(2Z)-3-amino-1-phenylbut-2-en-1-one

Cat. No.: B074795
CAS No.: 1128-85-4
M. Wt: 161.2 g/mol
InChI Key: GHPWHAXKMNDINZ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-amino-1-phenylbut-2-en-1-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It is classified as an enaminone, a class of compounds featuring an amine group conjugated to a ketone through a carbon-carbon double bond. This unique structure makes it a versatile building block in organic synthesis and pharmaceutical research. The compound has a calculated density of 1.067 g/cm³ and a flash point of approximately 113.6°C . Enaminones like this one are primarily valued as key intermediates for the construction of more complex heterocyclic systems. Their application in crystal engineering is also documented, where they serve as precursors for compounds characterized by techniques such as single-crystal X-ray diffraction . The molecular structure is defined by a Z (cis) configuration about the carbon-carbon double bond, which is a critical feature for its reactivity and physical properties . This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B074795 (2Z)-3-amino-1-phenylbut-2-en-1-one CAS No. 1128-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1128-85-4

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

(Z)-3-amino-1-phenylbut-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b8-7-

InChI Key

GHPWHAXKMNDINZ-FPLPWBNLSA-N

SMILES

CC(=CC(=O)C1=CC=CC=C1)N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N

Other CAS No.

1128-85-4

Synonyms

3-Amino-1-phenyl-2-buten-1-one

Origin of Product

United States

Contextualization Within β Enaminone Chemical Literature

β-Enaminones, also known as β-amino-α,β-enones, are a class of organic compounds characterized by an amine group conjugated to a ketone through a carbon-carbon double bond. benthamdirect.com This arrangement of functional groups imparts a unique electronic character to the molecule, making them highly versatile synthons in organic synthesis. benthamdirect.com The chemistry of β-enaminones has been a subject of extensive research, leading to the development of numerous synthetic methodologies and applications. researchgate.netnii.ac.jp

These compounds exhibit ambident nucleophilic and electrophilic properties. benthamdirect.com The enamine part of the molecule allows for nucleophilic attack at the α-carbon, while the enone moiety is susceptible to electrophilic attack at the β-carbon and the carbonyl carbon. rsc.org This dual reactivity has been exploited in a variety of chemical transformations, including cyclization and annulation reactions, to construct diverse heterocyclic frameworks. benthamdirect.comrsc.org

The synthesis of β-enaminones can be achieved through several routes, most commonly by the condensation of β-dicarbonyl compounds with primary or secondary amines. Researchers have explored various catalytic systems to improve the efficiency and environmental friendliness of these syntheses, including the use of catalysts like ferric (III) ammonium (B1175870) nitrate, gold (III), bismuth (III) trifluoroacetate, and scandium (III) triflate.

Academic Significance and Research Trajectory of 2z 3 Amino 1 Phenylbut 2 En 1 One

Condensation Reactions in the Formation of this compound

The most direct and widely employed method for synthesizing β-enaminones is the condensation reaction between a β-dicarbonyl compound and an amine. This reaction typically involves the formation of a carbinolamine intermediate, followed by dehydration to yield the stable enaminone product. libretexts.orgyoutube.com

Precursor Selection and Stoichiometric Considerations

The synthesis of the specific target compound, this compound, is achieved through the condensation of 1-phenylbutane-1,3-dione (commonly known as benzoylacetone) and ammonia . The reaction generally proceeds with a 1:1 stoichiometric ratio of the two precursors.

The versatility of this method lies in the ability to generate a diverse library of N-substituted β-enaminones by simply varying the amine precursor. For instance:

The reaction of benzoylacetone (B1666692) with p-methylaniline or 4-chloroaniline (B138754) yields the corresponding (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one and (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one, respectively.

Using 1,2-diaminobenzene as the amine precursor results in the formation of (Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one.

The condensation with benzidine (B372746) has been used to synthesize (z)-3-((4'- amino-[1,1'biphenyl]-4-yl) amino)-1-phenylbut-2-en-1-one. derpharmachemica.com

This highlights the modularity of the condensation approach, where the core β-enaminone scaffold can be readily functionalized by selecting appropriate amine starting materials.

Catalytic Approaches for Enhanced Synthesis Efficiency (e.g., Acid Catalysis)

To improve reaction rates and yields, various catalytic systems have been developed. Acid catalysis is particularly common, as it facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating the hydroxyl group of the carbinolamine intermediate for elimination as water. libretexts.orgmasterorganicchemistry.com

A wide range of catalysts have proven effective in synthesizing β-enaminones:

Brønsted Acids: Simple acids like formic acid and acetic acid are effective. organic-chemistry.org Supported acids such as polyphosphoric acid on silica (B1680970) (PPA-SiO2) also serve as efficient and cheap catalysts, particularly under solvent-free conditions. mdpi.com

Lewis Acids and Metal Catalysts: A variety of metal-based catalysts have been successfully employed. These include iron(III) triflate researchgate.net, scandium(III) triflate (Sc(OTf)3), bismuth(III) trifluoroacetate, cerium chloride, and gold(III) salts. Combinations such as (PPh3)AuCl/AgOTf have also been shown to be highly effective, providing excellent yields at room temperature. nih.gov Heterogeneous catalysts like ZnAl2O4@ZnO are advantageous due to their stability and recyclability. researchgate.net

The choice of catalyst can significantly influence the reaction efficiency, with many modern methods achieving high yields in short reaction times under mild conditions.

Solvent Effects and Reaction Medium Optimization

The reaction medium plays a critical role in the synthesis of β-enaminones. Historically, these reactions were often performed in aromatic solvents like benzene (B151609) or toluene (B28343) with azeotropic removal of the water byproduct to drive the equilibrium towards the product. derpharmachemica.com However, significant advancements have been made in optimizing the reaction medium for greener and more efficient processes.

Many modern protocols favor solvent-free conditions . ajgreenchem.comresearchgate.netnih.gov This approach offers several advantages, including reduced environmental impact, simplified work-up procedures, and often higher yields and shorter reaction times. mdpi.comajgreenchem.com The reaction between a β-dicarbonyl and an amine can proceed efficiently by simply heating the neat mixture, sometimes in the presence of a catalyst. ajgreenchem.com

When a solvent is used, its properties can affect the reaction outcome. A comparative study using PPA-SiO2 as a catalyst demonstrated that while solvents like methanol (B129727) and chloroform (B151607) can be used, the highest yield and shortest reaction time were achieved under solvent-free conditions. In some cases, the use of certain solvents like dichloromethane (B109758) (DCM) was found to make the reaction sluggish. nih.gov

Alternative Synthetic Pathways to the this compound Scaffold

While condensation of β-dicarbonyls is the predominant route, several alternative pathways to the β-enaminone scaffold have been developed. These methods often provide access to specific isomers or functionalized derivatives that may be difficult to obtain through direct condensation.

From Alkynes: One method involves the Sonogashira coupling of acid chlorides with terminal alkynes, which forms an intermediate alkynone. Subsequent addition of an amine to this intermediate provides the β-enaminone.

From Propargyl Alcohols: A stereoselective synthesis can be achieved via the Brønsted acid-catalyzed Meyer–Schuster rearrangement of hemiaminals, which are formed in situ from propargyl aldehydes and amines.

From Nitriles: The base-induced condensation of organonitriles offers another route to produce β-enaminonitriles, which are structurally related to β-enaminones.

Reductive Cleavage of Isoxazoles: β-Enaminones can also be synthesized through the reductive cleavage of isoxazole (B147169) rings. mdpi.com

Palladium-Catalyzed Coupling: An efficient method for producing (Z)-enamines involves the palladium-catalyzed oxidative coupling of aromatic primary amines with alkenes, which proceeds with high regio- and stereoselectivity. organic-chemistry.org

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic procedure from a laboratory scale to industrial production requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and related compounds, several factors are crucial.

Reaction Conditions: The development of methods that operate under mild conditions (e.g., room temperature) and without solvents is a major step towards process optimization. researchgate.netnih.gov These "green" approaches minimize energy consumption and the need for costly and environmentally harmful solvents. ajgreenchem.com

Work-up and Purification: Procedures that offer simple work-up and avoid the need for chromatographic purification are highly advantageous for large-scale production. ajgreenchem.com Solvent-free methodologies often result in the direct isolation of high-purity products, streamlining the entire manufacturing process.

By focusing on these aspects—employing efficient and recyclable catalysts, minimizing solvent use, and simplifying purification—the synthesis of β-enaminones can be made more sustainable and economically viable for large-scale applications.

Structural Elucidation and Conformational Analysis of 2z 3 Amino 1 Phenylbut 2 En 1 One

Advanced Spectroscopic Characterization

Spectroscopic methods are pivotal in confirming the identity and elucidating the structural details of organic compounds. For (2Z)-3-amino-1-phenylbut-2-en-1-one and its analogues, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its molecular architecture.

NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei. Studies on β-enaminones have shown that these compounds predominantly exist in the enamino-ketone tautomeric form rather than the enol-imine form. researchgate.netresearchgate.net

¹H NMR: In the ¹H NMR spectrum of related β-enaminones, characteristic signals are observed. For instance, in an analogue, the protons of the methyl group appear at a specific chemical shift, while the vinylic proton and aromatic protons resonate in their expected regions. researchgate.net The presence of an intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O) is a key feature, often resulting in a downfield shift for the N-H proton.

¹³C NMR: The ¹³C NMR spectrum provides further evidence for the enamino-ketone structure. The carbonyl carbon (C=O) typically appears at a downfield chemical shift (e.g., ~187 ppm for an analogue). researchgate.net The carbons of the enamine double bond (C=C) and the phenyl ring also show distinct signals that are consistent with the proposed structure.

¹⁵N and ¹⁷O NMR: While ¹H and ¹³C NMR are commonly reported, detailed ¹⁵N and ¹⁷O NMR data for this compound are less common in the literature. However, these techniques can provide valuable insights into the electronic environment of the nitrogen and oxygen atoms, respectively, and can be particularly useful for studying the nature of the intramolecular hydrogen bond.

A representative compilation of NMR data for a related β-enaminone is presented below:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.4mAromatic protons
¹H5.7sH-C=C
¹H3.6tCH₂-OH
¹H3.4tNH-CH₂
¹H2.0sCH₃
¹³C187sC=O
¹³C140.39sC-CH=C
¹³C128sAromatic
¹³C92.46s-CH₂OH
¹³C40.06s-HN-CH₂
¹³C32.53sCH₂
¹³C14.83sCH₃
Data based on an analogue, 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one. researchgate.net

IR spectroscopy probes the vibrational modes of a molecule and is particularly sensitive to the presence of specific functional groups. In the solid state, the IR spectrum of β-enaminones confirms the presence of the enamino-ketone form. researchgate.net Key vibrational bands observed in the IR spectra of analogues include:

N-H stretching: A band in the region of 3340 cm⁻¹ is indicative of the N-H group. researchgate.net

C=O stretching: The carbonyl group typically shows a strong absorption band.

C=C and C-N stretching: Vibrations associated with the C=C-N system are also prominent. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)
O-H stretching3170
N-H stretching3340
(C-N)-C=C stretching1596
C-O stretching1265
Data based on an analogue, 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one. researchgate.net

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound and its derivatives, HRMS is used to confirm the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the mass spectrum of an analogue shows the molecular ion peak (M⁺) and other characteristic fragments. researchgate.net

Single Crystal X-ray Diffraction Studies of this compound and Analogues

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on analogues of this compound have been reported, providing detailed crystallographic data. For example, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one crystallizes in the orthorhombic space group Pccn. researchgate.net Another analogue, (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one, crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The unit cell dimensions and other crystallographic parameters are determined with high precision.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-oneOrthorhombicPccn17.0042(18)11.5826(13)14.0514(15)9090902767.5(5)8
(Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-oneMonoclinicP2₁/n6.4063(19)7.085(2)30.194(9)9090.824(5)901370.3(7)4
3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-oneOrthorhombicP2₁2₁2₁5.9131(3)8.0101(4)24.9626(13)9090901182.34(10)4
Data from references researchgate.netresearchgate.netresearchgate.net

The crystal structure of these enaminones confirms the (Z)-configuration around the C=C double bond. A key feature is the formation of a planar six-membered ring through an intramolecular N-H···O hydrogen bond. researchgate.net This hydrogen bond contributes to the stability of the molecule and influences its conformation.

Analysis of bond lengths provides insight into the electron delocalization within the molecule. For example, the C-N bond has partial double bond character, being shorter than a typical C-N single bond, while the C=C bond is slightly elongated. researchgate.net The phenyl ring is often twisted relative to the plane of the enaminone moiety. In 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one, the dihedral angle between the enaminone plane and the phenyl ring is 7.19(8)°. researchgate.net

BondLength (Å)
C=O1.260(5)
C-C (keto)1.420(6)
C=C (enamine)1.378(6)
N-C (enamine)1.346(5)
Data for (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one. researchgate.net

In the crystal lattice, molecules can be linked by intermolecular hydrogen bonds, forming chains or more complex three-dimensional networks. researchgate.netnih.gov

Intramolecular Hydrogen Bonding Networks (N–H···O Interactions)

A prominent and structurally defining feature of this compound is the presence of a strong intramolecular hydrogen bond between the amino group (N–H) and the carbonyl oxygen (C=O). This interaction results in the formation of a stable, planar six-membered ring, often referred to as an S(6) ring motif in graph-set notation. This hydrogen bond is a resonant-assisted hydrogen bond (RAHB), which is characterized by its significant strength and the delocalization of π-electrons within the chelate ring.

Below is a table detailing the typical geometric parameters of the intramolecular N–H···O hydrogen bond found in this compound and its closely related analogues.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N–H···O~0.86~1.8-2.2~2.6-2.7~140-175
Note: The values presented are typical ranges observed in related crystal structures and theoretical calculations.

Supramolecular Assembly and Crystal Packing Motifs in the Solid State

In the solid state, molecules of this compound arrange themselves into a higher-order supramolecular structure through a network of intermolecular interactions. While the strong intramolecular hydrogen bond dictates the individual molecular conformation, weaker intermolecular forces govern the crystal packing.

In many analogous structures, intermolecular N–H···O hydrogen bonds play a crucial role in the formation of one-dimensional chains. For example, in the crystal structure of (Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one, molecules are linked into chains along the c-axis via N–H···O hydrogen bonds ubc.ca. Similarly, derivatives like (Z)-3-[(2-Aminobenzyl)amino]-1-phenylbut-2-en-1-one also exhibit chain formation through N–H···O interactions ruc.dk.

The table below summarizes the key intermolecular interactions and the resulting packing motifs observed in the solid state of compounds structurally related to this compound.

Interaction TypeDescriptionResulting Motif
Intermolecular N–H···OThe amino group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule.Formation of one-dimensional chains.
C–H···πAromatic C-H bonds interact with the π-system of the phenyl rings of adjacent molecules.Linking of chains to form a three-dimensional network.
van der Waals ForcesNon-specific attractive forces contributing to the overall crystal packing efficiency.Stabilization of the supramolecular assembly.

The comprehensive structural analysis of this compound, through the lens of its intramolecular and intermolecular interactions, provides a foundational understanding of its chemical and physical properties. These non-covalent interactions are not only fundamental to its solid-state architecture but also have significant implications for its behavior in solution and its potential applications in various fields of chemistry.

Tautomeric Equilibria and Isomerism in 2z 3 Amino 1 Phenylbut 2 En 1 One Systems

Keto-Enamine Tautomerism vs. Enol-Imine Forms in β-Amino Ketones

β-Amino-α,β-unsaturated ketones, often referred to as enaminones, are known to exist in equilibrium with their enol-imine and keto-imine tautomers. mdpi.com The primary tautomeric equilibrium in systems like (2Z)-3-amino-1-phenylbut-2-en-1-one is the one between the keto-enamine and the enol-imine forms.

The keto-enamine form is characterized by a ketone group (C=O) and an enamine moiety (C=C-N). In contrast, the enol-imine form features an enol group (C=C-OH) and an imine functionality (C=N). A third, less common tautomer is the keto-imine form. mdpi.com Generally, the keto-enamine and enol-imine forms can be stabilized by the formation of an intramolecular hydrogen bond. mdpi.com

The interconversion between these tautomers involves the migration of a proton. In the case of the keto-enamine to enol-imine conversion, a proton moves from the nitrogen atom to the carbonyl oxygen. This process is a type of prototropic tautomerism. libretexts.orgmdpi.com

Several factors influence the position of this equilibrium, including the nature of the substituents, the solvent, and the temperature. scirp.orgresearchgate.net While the N-H···O hydrogen bond in the keto-enamine form is generally weaker than the O-H···N bond in the enol-imine form, the keto-enamine tautomer is often the more stable of the two. mdpi.com

Figure 1. Tautomeric forms of β-amino ketones.
TautomerKey Functional Groups
Keto-EnamineKetone (C=O), Enamine (C=C-N)
Enol-ImineEnol (C=C-OH), Imine (C=N)
Keto-ImineKetone (C=O), Imine (C=N)

Experimental Determination of Tautomeric Preferences in Solution and Solid States

The tautomeric preference of this compound and related β-enaminones can be determined experimentally using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. acs.orgrsc.org These methods provide insights into the dominant tautomeric form in both solution and solid states.

In the solid state, X-ray diffraction studies have shown that many β-enaminones, including derivatives of this compound, exist predominantly in the keto-enamine tautomeric form. acs.orgresearchgate.netnih.gov For instance, the crystal structure of (Z)-3-[(2-aminobenzyl)amino]-1-phenylbut-2-en-1-one reveals the presence of an intramolecular N-H···O hydrogen bond, confirming the keto-enamine structure. researchgate.netnih.gov Similarly, the structure of 3-[(3-hydroxypropyl)amino]-1-phenylbut-2-en-1-one also shows an intramolecular N-H···O hydrogen bond. researchgate.net

In solution, the tautomeric equilibrium is often solvent-dependent. missouri.eduyoutube.com NMR spectroscopy is a powerful tool for studying these equilibria as the different tautomers give rise to distinct signals. researchgate.netnih.gov For example, the tautomerism of azo-coupled derivatives of 3-amino-1-phenylbut-2-en-1-one (B1220411) has been investigated in CDCl3 solution using 1H, 13C, and 15N NMR spectroscopy. rsc.org The chemical shifts and coupling constants observed in the NMR spectra allow for the identification and quantification of the different tautomers present. researchgate.net

Studies have shown that in nonpolar solvents, the intramolecularly hydrogen-bonded keto-enamine form is often favored. mdpi.comyoutube.com However, in polar or protic solvents, the equilibrium can shift. missouri.edunih.gov This is because polar solvents can form intermolecular hydrogen bonds with the solute, potentially disrupting the intramolecular hydrogen bond and favoring a more polar tautomer. missouri.edu For instance, in some Schiff bases, the population of the keto-amine form increases over time in the presence of hydrogen-bond donor/acceptor species. nih.govresearchgate.net

The following table summarizes the findings from various studies on the tautomeric preferences of β-enaminones.

Compound TypeMethodStatePredominant TautomerReference
Azo coupled derivatives of 3-amino-1-phenylbut-2-en-1-oneX-ray diffraction, NMRSolid, Solution (CDCl3)Investigated rsc.org
(Z)-3-[(2-Aminobenzyl)amino]-1-phenylbut-2-en-1-oneX-ray diffractionSolidKeto-enamine researchgate.netnih.gov
β-enaminonesX-ray diffractionSolidKeto-enamine acs.org
Acyclic β-diketones and β-ketoestersNMRSolutionKeto form in polar solvents missouri.edu

Influence of Substituent Effects on Tautomeric Ratios and Stability

The electronic nature of substituents on the β-enaminone framework can significantly influence the tautomeric equilibrium. Substituents can alter the relative stability of the keto-enamine and enol-imine forms by modifying the acidity of the N-H proton, the basicity of the carbonyl oxygen, and the extent of π-electron delocalization within the molecule.

Electron-donating groups attached to the nitrogen atom or the phenyl ring tend to increase the electron density on the nitrogen, making the N-H proton less acidic. This can stabilize the keto-enamine tautomer. Conversely, electron-withdrawing groups can increase the acidity of the N-H proton, potentially favoring the enol-imine form.

A study on β-ketoamides demonstrated that the relative stability of the tautomers and the corresponding equilibrium shifts can be explained by considering electronic and steric effects. scirp.orgresearchgate.net Similarly, research on 1-benzamidoisoquinoline derivatives showed that the tautomeric equilibrium could be controlled by the substituent effect, with the amide (analogous to keto-enamine) form's content varying from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group. mdpi.com

In the context of β-diketones, which share similarities with β-enaminones, substituent effects are also crucial. The steric and electronic properties of substituents play a definite role in tuning the hydrogen bond strength and determining the enolic site. rsc.org

The following table illustrates how different types of substituents can influence the tautomeric equilibrium.

Substituent TypeEffect on Keto-Enamine StabilityEffect on Enol-Imine StabilityLikely Shift in Equilibrium
Electron-DonatingIncreasesDecreasesTowards Keto-Enamine
Electron-WithdrawingDecreasesIncreasesTowards Enol-Imine

Role of Intramolecular Hydrogen Bonding in Tautomeric Stabilization

Intramolecular hydrogen bonding plays a pivotal role in stabilizing the predominant tautomeric forms of this compound and related β-enaminones. acs.orgrsc.orgyoutube.com The formation of a six-membered ring through an intramolecular hydrogen bond significantly contributes to the stability of the planar conjugated system.

In the keto-enamine tautomer, a hydrogen bond forms between the amino proton (N-H) and the carbonyl oxygen (C=O), creating an N-H···O interaction. acs.orgresearchgate.net This interaction is a key feature observed in the crystal structures of many β-enaminones. acs.orgresearchgate.netnih.gov

This intramolecular hydrogen bond is part of a resonance-assisted hydrogen bond (RAHB) system. capes.gov.br In an RAHB, the hydrogen bond is strengthened by the delocalization of π-electrons within the conjugated system. capes.gov.br The π-delocalization in the O=C-C=C-N-H fragment of the keto-enamine form leads to a shortening of the N···O distance and a strengthening of the hydrogen bond. acs.org

The strength of this intramolecular hydrogen bond is influenced by the electronic properties of the substituents. Substituents that enhance the π-delocalization will strengthen the RAHB and further stabilize the keto-enamine tautomer. acs.org

The presence and strength of the intramolecular hydrogen bond can be investigated using spectroscopic methods like IR and NMR, as well as through quantum-mechanical calculations. acs.orgresearchgate.net

Figure 2. Intramolecular hydrogen bonding in the keto-enamine tautomer.
Hydrogen Bond TypeTautomerInteracting GroupsSignificance
N-H···OKeto-EnamineAmino proton and Carbonyl oxygenStabilizes the predominant tautomer through resonance assistance. acs.orgresearchgate.net
O-H···NEnol-ImineEnolic proton and Imine nitrogenGenerally stronger but the tautomer is often less stable. mdpi.com

Reactivity and Transformational Pathways of 2z 3 Amino 1 Phenylbut 2 En 1 One

Nucleophilic and Electrophilic Activation of the β-Enaminone Moiety

The reactivity of the β-enaminone unit in (2Z)-3-amino-1-phenylbut-2-en-1-one is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl group, transmitted through the conjugated π-system. This arrangement confers both nucleophilic and electrophilic character to the molecule at different positions.

Nucleophilic Character: The nitrogen atom of the primary amine and the α-carbon (Cα) of the enone system are the primary nucleophilic centers. The lone pair of electrons on the nitrogen can readily participate in reactions with electrophiles. Furthermore, the electron-donating effect of the amino group increases the electron density at the α-carbon, making it susceptible to attack by electrophilic reagents.

Electrophilic Character: Conversely, the β-carbon (Cβ) and the carbonyl carbon are electrophilic. The polarization of the C=C and C=O bonds due to the electron-withdrawing nature of the ketone functionality makes the β-carbon and the carbonyl carbon susceptible to attack by nucleophiles. Protonation or Lewis acid coordination at the carbonyl oxygen can further enhance the electrophilicity of the β-carbon, facilitating conjugate addition reactions.

This dual reactivity allows for a wide range of transformations, making β-enaminones valuable intermediates in the synthesis of more complex molecules. The specific (2Z) stereochemistry is stabilized by an intramolecular hydrogen bond between the N-H of the amine and the carbonyl oxygen, which can influence its reactivity profile.

Cycloaddition and Annulation Reactions Involving this compound

The conjugated diene-like system within this compound makes it a suitable partner in various cycloaddition and annulation reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. These reactions are powerful tools for rapidly building molecular complexity. rsc.org

Recent research has highlighted the utility of β-enaminones in constructing five- and six-membered heterocyclic systems. rsc.org For instance, they can serve as key building blocks in the synthesis of pyridines, pyrimidines, and pyrroles.

Synthesis of Pyridines: this compound can react with 1,3-dicarbonyl compounds or their equivalents in the presence of a catalyst to afford substituted pyridines. The reaction likely proceeds through a Michael addition followed by an intramolecular condensation and subsequent aromatization. A novel approach to 3-amino-4-arylpyridin-2(1H)-one derivatives has been developed, showcasing the versatility of related enamine structures in pyridine (B92270) synthesis. nih.gov

Synthesis of Pyrimidines: The reaction of β-enaminones with amidines or other N-C-N synthons is a common strategy for the synthesis of pyrimidines. The amino group of the enaminone can act as a nucleophile, initiating a sequence of addition and cyclization steps. The coupling of acid chlorides with terminal alkynes, followed by the addition of amines, provides a straightforward route to enaminones that can be further transformed into pyrimidines. organic-chemistry.org

Synthesis of Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, can be adapted to utilize β-enaminones. By reacting this compound with an appropriate α-haloketone, a 1,4-dicarbonyl intermediate can be generated in situ, which then cyclizes to form a substituted pyrrole. organic-chemistry.org A one-pot, three-step, four-component process has been developed for the synthesis of 1,2,3,5-tetrasubstituted pyrroles, demonstrating the potential of sequential reactions involving enamine-type intermediates. nih.gov

Table 1: Examples of Heterocycle Synthesis from β-Enaminone Analogs
Starting β-Enaminone AnalogReagent(s)Product HeterocycleReference
N-Aryl-β-enaminone1,3-Dicarbonyl CompoundSubstituted Pyridine nih.gov
General β-EnaminoneAmidine HydrochlorideSubstituted Pyrimidine organic-chemistry.org
β-Enaminoneα-HaloketoneSubstituted Pyrrole organic-chemistry.org

Derivatization Strategies: Modifications at the Amine and Ketone Functionalities

The presence of both a primary amine and a ketone group in this compound offers multiple avenues for selective derivatization, allowing for the fine-tuning of its chemical and physical properties and for its incorporation into larger molecular architectures.

Modifications at the Amine Functionality: The primary amine is a versatile handle for a variety of transformations.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form the corresponding N-acyl-β-enaminones. This reaction is often highly regioselective for the nitrogen over the α-carbon, particularly in the case of secondary enaminones. researchgate.net This modification can be used to introduce a wide range of functional groups and to alter the electronic properties of the enaminone system.

N-Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Regioselective alkylation can sometimes be directed to the nitrogen or the α-carbon depending on the reaction conditions and the substrate. rsc.org

Formation of Schiff Bases: Condensation of the primary amine with aldehydes or ketones yields the corresponding Schiff bases (imines), which can then participate in a variety of subsequent reactions.

Modifications at the Ketone Functionality: The ketone group can also be selectively modified.

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride, to afford the corresponding allylic amino alcohol. This transformation introduces a new stereocenter and provides access to a different class of compounds with potential biological activity.

Wittig-type Reactions: The ketone can undergo olefination reactions, such as the Wittig reaction, to replace the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of extended conjugated systems.

Grignard and Organolithium Additions: The addition of organometallic reagents to the carbonyl carbon results in the formation of tertiary alcohols, further increasing the molecular complexity.

Table 2: Potential Derivatization Reactions of this compound
Functional GroupReaction TypeReagent ExampleProduct Type
AmineN-AcylationAcetyl ChlorideN-Acetyl-β-enaminone
AmineN-AlkylationMethyl IodideN-Methyl-β-enaminone
AmineSchiff Base FormationBenzaldehydeN-Benzylidene-β-enaminone
KetoneReductionSodium BorohydrideAllylic Amino Alcohol
KetoneWittig ReactionMethyltriphenylphosphonium bromide1,3-Diene-2-amine
KetoneGrignard AdditionPhenylmagnesium BromideTertiary Alcohol

Stereoselective Reactions and Chiral Auxiliary Applications involving β-Enaminones

The field of asymmetric synthesis has seen significant advancements through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov Chiral β-enaminones, derived from chiral amines or possessing inherent chirality, are valuable synthons in stereoselective transformations.

While this compound itself is achiral, it can be readily converted into a chiral derivative by reacting the primary amine with a chiral reagent. For instance, condensation with a chiral aldehyde or ketone would produce a chiral Schiff base. More commonly, β-enaminones are prepared from chiral primary or secondary amines, embedding chirality into the molecule from the outset. These chiral β-enaminones can then be used in a variety of stereoselective reactions.

Diastereoselective Reductions: The reduction of a chiral β-enaminone can proceed with high diastereoselectivity, controlled by the existing stereocenter(s). This is a powerful method for accessing enantiomerically enriched γ-amino alcohols, which are important building blocks for natural products and pharmaceuticals.

Asymmetric Alkylations: The enolate derived from a chiral β-enaminone can undergo diastereoselective alkylation. The chiral moiety on the nitrogen atom directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary provides an enantiomerically enriched α-alkylated ketone.

Chiral Ligands: Chiral β-enaminones and their derivatives, such as the corresponding amino alcohols, can serve as chiral ligands in transition metal-catalyzed asymmetric reactions. The ability of the nitrogen and oxygen atoms to chelate to a metal center, creating a chiral environment, can induce high levels of enantioselectivity in a variety of transformations, including reductions, additions, and allylic substitutions. The use of chiral amines, in general, is a widespread strategy in asymmetric synthesis. sigmaaldrich.com For example, amino acid-derived enaminones have been shown to be valuable asymmetric synthons. nih.gov

The development of catalytic asymmetric methods for the synthesis of chiral amines and their derivatives is an active area of research, with enzymes like transaminases showing great promise for the stereoselective synthesis of related structures like 3-amino-1-phenylbutane. mdpi.comresearchgate.net

Table 3: Applications of Chiral β-Enaminone Analogs in Asymmetric Synthesis
Chiral β-Enaminone AnalogAsymmetric ReactionProduct TypePotential Outcome
Derived from (R)-phenylethylamineDiastereoselective ReductionChiral γ-Amino AlcoholHigh diastereomeric excess
Derived from a chiral amino acidDiastereoselective AlkylationChiral α-Alkylated KetoneHigh diastereomeric excess
Used as a ligand for a metal catalystEnantioselective Conjugate AdditionChiral KetoneHigh enantiomeric excess

Coordination Chemistry of 2z 3 Amino 1 Phenylbut 2 En 1 One and Its Chelation Capabilities

Ligand Design and Metal Chelation Properties of (2Z)-3-amino-1-phenylbut-2-en-1-one

This compound exists in the enamino-ketone tautomeric form, which is stabilized by an intramolecular N—H···O hydrogen bond, forming a planar six-membered ring. researchgate.netamericanelements.com This structural feature is crucial for its function as a chelating ligand. The molecule possesses two key donor atoms, the amino nitrogen (N) and the keto oxygen (O), which can coordinate to a metal center to form a stable chelate ring. This bidentate nature allows for the formation of well-defined coordination complexes with various transition metals. researchgate.netisnra.net

The fundamental chelation behavior of this compound involves the deprotonation of the amino group upon coordination to a metal ion, forming a neutral complex. The resulting metal-ligand bond is covalent in nature, a characteristic that is enhanced by the nitrogen donor atom compared to an oxygen donor. isnra.net This property, along with the conjugated π-system extending from the phenyl ring to the amino group, contributes to the electronic delocalization within the chelate ring, impacting the electronic structure and properties of the metal complex.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). The reaction often proceeds at elevated temperatures to facilitate the complex formation. researchgate.netnih.gov For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a related tetradentate Schiff base ligand derived from 1-phenylbutane-1,3-dione were synthesized by refluxing the ligand with the corresponding metal acetate (B1210297) salt in an ethanol-water mixture. nih.gov

The structural characterization of these complexes is accomplished through a combination of analytical and spectroscopic techniques.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the ν(C=O) and ν(N-H) stretching frequencies of the ligand upon complexation indicates the involvement of the keto and amino groups in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. researchgate.netresearchgate.net

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and the coordination geometry of the metal ion. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction: Offers definitive proof of the molecular structure, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netresearchgate.net

The table below summarizes the characterization data for representative metal complexes of ligands structurally related to this compound.

ComplexCharacterization MethodsKey Findings
[Ni(APBO)₂] (APBO = 3-amino-1-phenyl-2-buten-1-onato)Single-Crystal X-ray Diffraction, DFT CalculationsThe bidentate APBO ligand binds to the Ni(II) center in a trans fashion, resulting in a square planar geometry. researchgate.net
[CuL₂] (L = 3-amino-1-phenyl-2-buten-1-onato)Single-Crystal X-ray Diffraction, DFT/TDDFT CalculationsThe Cu(II) complex exhibits a seesaw coordination geometry. researchgate.net
Co(II), Ni(II), Cu(II), and Zn(II) complexes of (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-oneElemental Analysis, FTIR, UV-Visible SpectroscopyThe ligand acts as a dibasic tetradentate ligand. The proposed geometries are square planar for Cu(II) and Ni(II) complexes and octahedral for the Co(II) complex. nih.govresearchgate.net The complexes are non-electrolytes. researchgate.net

Electronic and Geometric Structures of Metal-Enaminone Coordination Compounds

The electronic and geometric structures of metal complexes containing this compound and related ligands are diverse and depend on the nature of the metal ion, its oxidation state, and the specific ligand framework.

X-ray crystallographic studies have revealed various coordination geometries for these complexes. For instance, a nickel(II) complex with 3-amino-1-phenyl-2-buten-1-onato, [Ni(APBO)₂], was found to have a square planar geometry with the ligands arranged in a trans configuration. researchgate.net In contrast, a copper(II) complex with the same ligand, [CuL₂], exhibited a seesaw geometry. researchgate.net Other studies on related Schiff base complexes have reported square pyramidal and octahedral geometries. researchgate.net

The electronic structure of these complexes is often investigated using a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT). These studies provide a deeper understanding of the metal-ligand bonding and the nature of electronic transitions observed in the UV-Visible spectra. For example, DFT calculations on copper(II) and nickel(II) complexes of 3-amino-1-phenyl-2-buten-1-onato have been used to analyze their electronic structure and simulate their electronic absorption spectra, showing good agreement with experimental data. researchgate.net

The magnetic properties of these complexes are also indicative of their geometric and electronic structures. For instance, square planar nickel(II) complexes are typically diamagnetic, whereas octahedral nickel(II) complexes are paramagnetic. researchgate.net Copper(II) complexes generally exhibit magnetic moments corresponding to one unpaired electron. researchgate.net

The table below provides a summary of the geometric and electronic properties of some metal-enaminone complexes.

Metal IonLigand SystemGeometryMagnetic PropertiesElectronic Transitions (UV-Vis)
Ni(II)3-amino-1-phenyl-2-buten-1-onatoSquare PlanarDiamagneticTransitions characteristic of square planar Ni(II) ion, such as ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g, are observed. researchgate.netresearchgate.net
Cu(II)3-amino-1-phenyl-2-buten-1-onatoSeesawParamagneticd-d transitions, often broadened due to Jahn-Teller distortion, are observed in the visible region. researchgate.netresearchgate.net For example, transitions like ²B₁g → ²A₁g and ²B₁g → ²E₁g are seen in square planar geometries. researchgate.net
Co(II)(3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one (tetradentate)OctahedralParamagneticTransitions characteristic of octahedral Co(II) are observed. researchgate.net In some cases with related ligands, tetrahedral geometry has been suggested with transitions such as ⁴A₂ → ⁴T₁(F) and ⁴A₂ → ⁴T₁(P). uobaghdad.edu.iq

Exploration in Catalysis and Advanced Material Science (e.g., as frameworks or precursors)

While specific research on the catalytic and material science applications of this compound complexes is emerging, the broader class of β-enaminone metal complexes has shown significant promise in these areas. researchgate.netnih.gov The versatile coordination chemistry and tunable electronic properties of these complexes make them attractive candidates for a range of applications.

In the realm of catalysis , β-enaminone metal complexes are explored for their potential to catalyze various organic transformations. researchgate.netnih.gov For example, ferrocenyl enaminones have been investigated as catalysts for olefin polymerization. researchgate.net The ability of the metal center to adopt different coordination geometries and the electronic influence of the ligand can be harnessed to design catalysts with high activity and selectivity. Gold(I) and silver(I) complexes have been shown to be efficient catalysts for the synthesis of other β-enaminones and β-enaminoesters. nih.gov Cobalt ferrite (B1171679) nanoparticles have also been employed as a magnetically separable catalyst for β-enaminone synthesis. researchgate.net

In advanced material science , β-enaminone ligands and their metal complexes are valuable building blocks for the construction of functional materials. epa.gov The ability of the ligand to bridge metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netepa.gov These materials are of great interest due to their potential applications in gas storage, separation, and heterogeneous catalysis. The presence of functional groups on the ligand, such as in (Z)-3-(2-aminoanilino)-1-phenylbut-2-en-1-one, can lead to the formation of extended hydrogen-bonded networks and three-dimensional structures through C-H···π interactions, which is a key aspect in the design of crystalline materials. epa.govimpactfactor.org

The thermal stability of these complexes is another important factor for their application in materials science. Thermogravimetric analysis (TGA) of related Schiff base complexes has shown that they can be stable up to several hundred degrees Celsius, which is a prerequisite for many high-temperature applications. The decomposition of these complexes at higher temperatures can also be utilized to generate metal oxide nanoparticles with controlled size and morphology.

Although the direct application of this compound complexes in these fields is still an active area of research, the foundational studies on related systems provide a strong rationale for their future exploration as catalysts and precursors for advanced materials.

Computational and Theoretical Investigations of 2z 3 Amino 1 Phenylbut 2 En 1 One

Quantum Chemical Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide a robust framework for understanding the intricacies of (2Z)-3-amino-1-phenylbut-2-en-1-one at the electronic level. These methods are instrumental in elucidating the molecule's geometry, electronic structure, and spectroscopic properties.

Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis of this compound involves geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31+G(d,p)), the most stable three-dimensional arrangement of atoms in the molecule can be determined. This process minimizes the energy of the molecule to find its equilibrium geometry. For this compound, the planarity of the enaminone backbone (O=C-C=C-N) is a key feature, stabilized by electron delocalization and an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

The optimized geometry provides a foundation for calculating various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for a β-Enaminone System

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: These values are illustrative and would be specifically calculated for this compound in a dedicated study.

Vibrational Assignment and Spectroscopic Property Prediction

DFT calculations are also highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the compound. For this compound, key vibrational modes would include the C=O stretch, N-H stretch, C=C stretch, and various bending and rocking motions of the functional groups.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions responsible for the observed color and photochemical properties of the compound.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Correlation
N-H Stretch~3350Correlates with the amino group vibration.
C=O Stretch~1650Correlates with the carbonyl group vibration.
C=C Stretch~1580Correlates with the enone double bond vibration.
C-N Stretch~1300Correlates with the enamine C-N bond vibration.

Note: These are typical frequency ranges and would be precisely calculated in a specific computational study.

Energetic Analysis of Tautomeric Forms and Transition States

β-Enaminones like this compound can exist in different tautomeric forms, primarily the enaminone, enol-imine, and keto-enamine forms. DFT calculations are crucial for determining the relative stabilities of these tautomers by comparing their total electronic energies. The results typically show that the enaminone form is the most stable due to the formation of a strong intramolecular hydrogen bond and extensive conjugation.

In addition to the stable tautomeric forms, computational methods can be used to locate and characterize the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the tautomerization process. By calculating the energies of the tautomers and the transition states between them, a detailed picture of the tautomeric equilibrium and the kinetics of interconversion can be established.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

These simulations are particularly useful for exploring the conformational landscape of the molecule, identifying the different low-energy conformations and the transitions between them. For this compound, MD simulations can reveal the flexibility of the phenyl group relative to the enaminone backbone and the dynamics of the intramolecular hydrogen bond. By analyzing the simulation trajectory, one can generate free energy landscapes that map the stability of different conformations.

Computational Prediction of Reactivity and Interaction Mechanisms

Computational methods are powerful tools for predicting the reactivity of this compound and the mechanisms of its interactions with other molecules. Reactivity descriptors derived from DFT calculations, such as the Fukui functions and local softness indices, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Furthermore, computational modeling can be used to simulate the interaction of this compound with other chemical species, such as solvents, catalysts, or biological macromolecules. By calculating the interaction energies and geometries of the resulting complexes, the nature and strength of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions) can be elucidated. This information is invaluable for understanding the molecule's behavior in different chemical environments and for designing new reactions or functional materials. For instance, modeling the interaction with a metal ion could predict the structure and stability of the resulting metal complex.

Synthetically Modified Derivatives and Analogues of 2z 3 Amino 1 Phenylbut 2 En 1 One

Synthesis and Characterization of N-Substituted (2Z)-3-amino-1-phenylbut-2-en-1-one Derivatives

The primary method for synthesizing β-enaminones, including N-substituted derivatives of this compound, involves the direct condensation of a β-dicarbonyl compound (like benzoylacetone) with a primary or secondary amine. mdpi.com This reaction can be facilitated by various catalysts and conditions to improve yields and efficiency.

Several catalytic systems have been developed to promote this condensation. For instance, catalysts such as ceric ammonium (B1175870) nitrate, organic-chemistry.org lanthanum trichloride, and scandium(III) triflate have proven effective. Solvent-free conditions have also been successfully employed, using catalysts like PPA-SiO2 or by simple mechanochemical grinding with KHSO4 and SiO2, which presents a more environmentally friendly approach. mdpi.comorganic-chemistry.org An alternative route involves a transamination reaction, where an existing N,N-dimethyl enaminone is heated with a different secondary amine, such as morpholine, in a green solvent like ethyl lactate (B86563) to yield a new tertiary enaminone. bohrium.com

The characterization of these synthesized derivatives relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. mdpi.com For crystalline compounds, X-ray single-crystal analysis provides definitive confirmation of the chemical structure and stereochemistry. mdpi.comnih.gov Further computational studies, such as Density Functional Theory (DFT) calculations, can offer insights into the electronic properties and reactivity of the molecules. mdpi.com

Table 1: Selected Synthetic Methods for N-Substituted β-Enaminones

Starting Materials Catalyst/Conditions Product Type Yield (%) Reference(s)
1,3-Dicarbonyl, Primary Amine Ferric (III) ammonium nitrate, room temp, solvent-free β-Enaminone 69-92
1,3-Dicarbonyl, Amine Ceric ammonium nitrate, room temp β-Enaminone 70-93 organic-chemistry.org
1,3-Dicarbonyl, Amine Lanthanum trichloride, CH₂Cl₂, room temp β-Enaminone 85-93
1,3-Dicarbonyl, Amine PPA-SiO₂, solvent-free β-Enaminone up to 90 mdpi.com
N,N-dimethyl enaminone, Secondary Amine Ethyl lactate, 100 °C (Transamination) Tertiary β-Enaminone Good bohrium.com

Structure-Reactivity and Structure-Property Relationships in Analogues

The relationship between the molecular structure of β-enaminone analogues and their resulting chemical reactivity and physical properties is a key area of research. Modifications to the N-substituent or the phenyl ring can lead to significant changes in their behavior.

Structure-activity relationship (SAR) studies have revealed that certain analogues possess notable anticonvulsant activity. The reactivity of these compounds as versatile synthons is well-documented. Their conjugated system allows them to participate in intramolecular cyclizations to form various heterocyclic systems. researchgate.net Furthermore, some derivatives exhibit interesting physical properties. For example, specific coumarin-based N-aryl-β-enamino diketones display piezochromism, changing color upon grinding, and photochromism, where they are sensitive to light. researchgate.net The ability of the enaminone structure to act as a chelating ligand, binding to metal ions, is another important property, particularly in the synthesis of metal complexes. researchgate.netresearchgate.net

Stereochemical Isomerism: Z vs. E Configurations and Their Chemical Implications

The geometry around the C=C double bond in enaminones gives rise to stereochemical isomerism, specifically the Z (zusammen, together) and E (entgegen, opposite) configurations. libretexts.orgchemistrysteps.com For primary and secondary β-enaminones like this compound, the Z isomer is generally predominant, especially in non-polar solvents. researchgate.net This preference is attributed to the formation of a stable six-membered ring through an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom. researchgate.netresearchgate.netrsc.org

The equilibrium between the Z and E isomers can be influenced by several factors. An increase in solvent polarity, particularly with solvents capable of forming strong intermolecular hydrogen bonds, can increase the proportion of the E isomer. researchgate.net Substitution on the nitrogen atom also plays a crucial role. Tertiary enaminones, which lack an N-H proton for intramolecular hydrogen bonding, often favor the sterically less hindered E configuration. organic-chemistry.orgresearchgate.net

This stereoisomerism has significant chemical implications. The fixed geometry of the Z-isomer is crucial for its function as a bidentate ligand in coordination chemistry. researchgate.net The interconversion between E and Z isomers is an equilibrium process that can be studied using advanced NMR techniques like 1D and 2D NOESY/EXSY, which can detect the chemical exchange between the diastereomers at room temperature. acs.org The ability to control or favor one isomer over the other is critical in synthesis, as the different spatial arrangements of functional groups can affect the reactivity and reaction pathways of the molecule. studymind.co.uk

Impact of Substituent Electronics and Sterics on Reactivity

The reactivity of this compound analogues is profoundly influenced by the electronic and steric nature of substituents on both the nitrogen atom and the phenyl ring.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density distribution within the conjugated enaminone system.

On the N-Substituent: An EDG on the nitrogen atom increases the electron density of the enamine moiety, enhancing its nucleophilicity.

Steric Effects: Steric hindrance, the spatial bulk of substituents, can dictate the accessibility of reactive sites.

On the N-Substituent: Bulky groups on the nitrogen atom can hinder the approach of reactants to the nitrogen or the adjacent carbon atoms. rsc.org This is a key reason why tertiary enaminones often adopt the E configuration, to minimize steric clash. researchgate.net

On the Phenyl Ring: A bulky substituent on the phenyl ring, particularly at the ortho position, can influence the conformation of the molecule and hinder reactions at the carbonyl group. researchgate.net

The interplay of these electronic and steric factors is crucial in directing the outcome of chemical reactions, influencing everything from reaction rates to the formation of specific products in complex reaction pathways. researchgate.net

Table 2: Impact of Substituents on Reactivity of β-Enaminone Analogues

Substituent Type Position Effect on Reactivity Example Reference(s)
Electron-Donating (EDG) Aromatic Amine Increases reaction rate in some syntheses. Methyl rsc.org
Electron-Withdrawing (EWG) Aromatic Amine Decreases reaction rate in some syntheses. Chloro, Nitro rsc.org
Electron-Donating (EDG) Phenyl Ring Favors certain reaction pathways (e.g., specific ruthenole formation). - researchgate.net
Electron-Withdrawing (EWG) Phenyl Ring Favors other pathways (e.g., cyclotrimerization). - researchgate.net
Bulky/Sterically Hindered Nitrogen Atom Can favor E-isomer formation; reduces nucleophilicity. Di-tert-butylamine researchgate.netrsc.org

Future Research Directions and Emerging Opportunities for 2z 3 Amino 1 Phenylbut 2 En 1 One

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of (2Z)-3-amino-1-phenylbut-2-en-1-one and related β-enaminones typically involves the condensation of a 1,3-dicarbonyl compound, such as benzoylacetone (B1666692), with an amine. While effective, these methods often require harsh conditions, long reaction times, and the use of volatile organic solvents. The future of synthesizing this valuable compound lies in the development of more efficient, sustainable, and environmentally benign methodologies.

Emerging green chemistry approaches offer promising alternatives. mdpi.com Solvent-free reaction conditions, for instance, have gained significant traction. nih.govresearchgate.netresearchgate.net Catalysts such as iron(III) triflate, gold(I)/silver(I), and silica-supported polyphosphoric acid (PPA-SiO₂) have proven effective in promoting the condensation under solvent-free conditions, often at room temperature with low catalyst loading and high yields. mdpi.comnih.govresearchgate.net These methods not only reduce waste but also simplify product isolation. researchgate.net

Another key area is the use of visible-light photocatalysis. beilstein-archives.org This technique utilizes light as a renewable energy source to drive chemical transformations under mild conditions. beilstein-archives.org Recently, a dual photoredox and nickel catalytic system was developed to construct the enaminone scaffold from different precursors, highlighting a novel light-mediated paradigm for C-N bond formation. beilstein-archives.orgbeilstein-archives.org Such photocatalytic methods could be adapted for the synthesis of this compound, minimizing the need for thermal energy and potentially toxic reagents. beilstein-archives.org

Furthermore, biocatalysis, using enzymes to perform chemical transformations, represents a frontier in green synthesis. The development of specific enzymes for the amination of β-dicarbonyl precursors could offer unparalleled selectivity and environmental compatibility. The principles of enzymatic synthesis, already applied to related chiral amines, could be extended to this class of compounds.

MethodologyCatalyst/ConditionsAdvantages
Solvent-Free Synthesis Fe(OTf)₃, PPA-SiO₂, Au(I)/Ag(I)Reduced solvent waste, mild conditions, easy product isolation, high yields. mdpi.comnih.govresearchgate.net
Photocatalysis Ru(bpy)₃Cl₂, Ni-salts, Visible LightUses renewable energy, mild reaction conditions, high atom economy. beilstein-archives.orgorganic-chemistry.org
Microwave-Assisted Synthesis K10 or KSF clay supportsRapid reaction times, improved yields.
Biocatalysis Enzymes (potential)High selectivity, biodegradable catalyst, aqueous media.

Unexplored Reactivity Pathways and Synthetic Applications

This compound possesses multiple reactive sites—the nucleophilic nitrogen and α-carbon, and the electrophilic β-carbon and carbonyl carbon—making it a richly functionalized synthon. researchgate.net While its use in the synthesis of heterocycles is established, many modern synthetic transformations have yet to be applied to this specific molecule. researchgate.netresearchgate.net

Future research should focus on leveraging this inherent reactivity in novel ways. For example, visible light-mediated transformations of enaminones are a rapidly growing field. Applying photocatalysis to this compound could unlock new reaction pathways, such as C-H bond functionalization, annulations, or cycloadditions, that are not accessible through traditional thermal methods. organic-chemistry.orgrsc.org The photocatalytic annulation of enaminones with thioureas to form 2-aminothiazoles, for example, is a sustainable method that could be explored. organic-chemistry.org Similarly, photocatalytic cleavage of the C=C bond to form amides represents another intriguing, unexplored pathway for this compound. organic-chemistry.org

The application of this compound in multicomponent reactions (MCRs) is another promising area. MCRs allow for the construction of complex molecules in a single step, aligning with the principles of efficiency and green chemistry. Designing novel MCRs that incorporate this enaminone as a key building block could lead to the rapid assembly of diverse molecular libraries, particularly for discovering new bioactive compounds. Enaminone-based compounds are known to be precursors to a variety of heterocyclic systems with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

Reaction TypePotential ProductsSignificance
Photocatalytic Annulation Thiazoles, Pyrroles, PyridinesAccess to novel heterocyclic scaffolds. organic-chemistry.org
C-H Functionalization Arylated or alkylated derivativesInstallation of new functional groups at previously inert positions. rsc.org
[2+2] Cycloaddition Cyclobutane derivatives, Amides (via cleavage)Synthesis of strained rings and alternative functional groups. organic-chemistry.org
Multicomponent Reactions Complex poly-functionalized moleculesRapid generation of molecular diversity for drug discovery. organic-chemistry.org

Integration with Advanced Spectroscopic and Imaging Techniques

A deeper understanding of the reaction mechanisms, kinetics, and transient intermediates involved in the synthesis and reactions of this compound requires the use of advanced spectroscopic techniques. While standard methods like NMR, IR, and mass spectrometry are routinely used for structural confirmation, they provide limited insight into dynamic processes. orientjchem.orgscirp.org

The integration of in-situ reaction monitoring tools, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, is a key future direction. spectroscopyonline.comnih.gov These techniques allow for the real-time tracking of reactant consumption and product formation directly within the reaction vessel, providing invaluable kinetic data and helping to identify transient intermediates that would be missed by offline analysis. spectroscopyonline.comyoutube.comresearchgate.net This is particularly crucial for optimizing novel photocatalytic or rapid microwave-assisted reactions.

Furthermore, advanced techniques can elucidate the subtle structural dynamics of the molecule itself, such as its keto-enol/imine-enamine tautomerism. rsc.org While the this compound isomer is specified, it exists in equilibrium with other tautomeric forms. Techniques like femtosecond laser flash photolysis can probe the dynamics of these tautomeric equilibria on their natural timescale. researchgate.net Additionally, specialized methods like Scanning Transmission X-ray Microscopy (STXM) have been used to study keto-enol tautomerism in related systems and could provide unique insights into how the tautomeric equilibrium of this compound is affected by its environment. nih.gov

TechniqueInformation GainedResearch Opportunity
In-Situ ATR-FTIR/Raman Real-time kinetic data, reaction profiles, intermediate detection. spectroscopyonline.comnih.govMechanism elucidation for novel synthetic methods; process optimization.
Time-Resolved Spectroscopy Characterization of excited states and transient species. researchgate.netUnderstanding photocatalytic reaction mechanisms.
Advanced NMR (e.g., ¹⁷O) Detailed electronic structure, hydrogen bonding insights. eurekaselect.comProbing the electronic environment of the carbonyl group.
STXM/NEXAFS Spatially-resolved chemical imaging, tautomerism studies. nih.govInvestigating tautomeric equilibrium in different phases or interfaces.

Enhanced Theoretical Models for Predictive Chemical Behavior

Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound. While Density Functional Theory (DFT) calculations have been applied to related enaminone systems to study their structure and properties, there is significant scope for developing more sophisticated and predictive models. researchgate.netut.ac.ir

A primary goal is to create robust theoretical models that can accurately predict the regioselectivity and stereoselectivity of its reactions. This involves moving beyond static calculations of ground-state structures to modeling transition states and reaction pathways for the unexplored reactivity discussed in section 9.2. Existing crystallographic data for this compound and its derivatives provide essential benchmarks for validating the accuracy of these computational methods. ubc.ca

Enhanced models could also provide a more nuanced understanding of the compound's tautomerism, a critical factor influencing its reactivity. researchgate.netmasterorganicchemistry.com Computational studies can quantify the relative stabilities of the keto-enol and imine-enamine tautomers and how this equilibrium is influenced by factors such as solvent polarity, pH, and temperature. orientjchem.org This predictive capability is crucial for designing reaction conditions that favor a desired reactive form.

Finally, the integration of machine learning with quantum chemical calculations is an emerging frontier. By training algorithms on datasets of calculated properties and known experimental outcomes, it may become possible to develop models that can rapidly and accurately predict reaction yields or identify the most promising reaction conditions, thereby accelerating the discovery of new synthetic applications for this compound. nih.govenamine.net

Modeling FocusComputational MethodPredicted Properties
Reaction Pathways DFT (Transition State Search)Activation energies, reaction mechanisms, regioselectivity. researchgate.net
Tautomeric Equilibrium DFT with Solvation ModelsRelative stabilities of tautomers, pKa values. researchgate.netorientjchem.org
Spectroscopic Properties Time-Dependent DFT (TD-DFT)UV-Vis spectra, NMR chemical shifts, vibrational frequencies. researchgate.net
Reaction Yield Prediction Quantum Mechanics/Machine Learning (QM/ML)Quantitative prediction of reaction outcomes. enamine.net

Q & A

Q. What are the recommended synthetic routes for (2Z)-3-amino-1-phenylbut-2-en-1-one, and how can reaction conditions be optimized for yield and stereochemical control?

Methodological Answer: The compound can be synthesized via a Knorr pyrrole synthesis analog, where a β-ketoester intermediate undergoes condensation with an amine. Key steps include:

  • Precursor Preparation : Start with 1-phenylbut-2-en-1-one, introducing the amino group via nucleophilic substitution or reductive amination under anhydrous conditions .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce the (Z)-configuration. Monitor reaction progress via TLC with UV-active spots or in situ FTIR for imine formation .
  • Yield Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to minimize side reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths and angles. For air-sensitive crystals, employ a Schlenk line for mounting .
  • Spectroscopy :
    • NMR : Assign stereochemistry using 1H^1H-1H^1H NOESY (e.g., cross-peaks between the amino proton and phenyl group confirm the Z-configuration).
    • IR : Identify enone (C=O stretch ~1680 cm1^{-1}) and amine (N–H bend ~1600 cm1^{-1}) vibrations .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical electronic properties (e.g., HOMO-LUMO gaps) .

Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

  • Tautomerization Issues : The enaminone may tautomerize to an imine. Stabilize the desired form using bulky substituents or low-temperature crystallization .
  • Air Sensitivity : The amino group is prone to oxidation. Conduct reactions under inert gas (N2_2/Ar) and use anhydrous solvents .
  • Byproduct Formation : Monitor for Michael adducts via LC-MS. Quench reactions at 80–90% conversion to avoid over-reaction .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Case Study : If NMR suggests a planar structure but X-ray shows puckering:
    • Validate crystallographic data using the R-factor (<5%) and check for twinning with SHELXD .
    • Re-examine NMR conditions (e.g., solvent-induced conformational changes).
    • Perform variable-temperature NMR to detect dynamic effects .
  • Control Experiment : Synthesize a rigid analog (e.g., with a fused ring) to isolate electronic vs. steric contributions .

Q. What advanced computational methods are suitable for studying the reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic Pathways : Use Gaussian or ORCA for:
    • Transition State Analysis : Locate TSs with QST2/QST3 methods.
    • Solvent Effects : Apply CPCM or SMD models to simulate polar aprotic solvents .
  • Kinetic Isotope Effects (KIEs) : Compare computed vs. experimental KIEs to validate mechanisms (e.g., 2H^2H labeling at the β-carbon) .

Q. How can crystallographic disorder in this compound be modeled effectively?

Methodological Answer:

  • Disorder Refinement : In SHELXL, split the disordered moiety into two parts (PART 1/2) and refine occupancy factors. Use ISOR restraints to prevent over-parameterization .
  • Validation : Check the ADDSYM algorithm in PLATON to rule out missed symmetry .
  • Case Example : For phenyl ring disorder, apply SIMU/DELU restraints to maintain reasonable thermal motion .

Q. What strategies enable the use of this compound as a ligand in coordination chemistry?

Methodological Answer:

  • Metal Binding Studies :
    • Screening : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water. Monitor complexation via UV-Vis (d-d transitions) and EPR for paramagnetic species .
    • Stoichiometry Determination : Use Job’s method of continuous variation .
  • Application : Leverage its ambidentate nature (N/O donor sites) for catalysis or supramolecular assembly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.